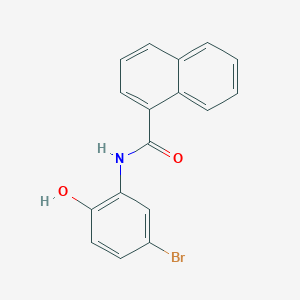![molecular formula C16H22N2OS B4967497 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine](/img/structure/B4967497.png)
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N,N-dimethyl-1-propanamine is a chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound is commonly referred to as 'MMQ' and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of MMQ is not fully understood. However, it is believed that MMQ exerts its antimalarial activity by inhibiting the heme detoxification pathway in the parasite. This leads to the accumulation of toxic heme in the parasite, ultimately resulting in its death.
Biochemical and Physiological Effects:
In addition to its antimalarial activity, MMQ has also been shown to have potential as an anticancer agent. In a study conducted by Chen et al. (2016), MMQ was found to induce apoptosis in human ovarian cancer cells. MMQ was also found to inhibit the growth of tumor xenografts in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMQ in lab experiments is its high potency against Plasmodium falciparum. This makes it a valuable tool for studying the biology of the parasite and developing new antimalarial drugs. However, one of the limitations of using MMQ is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on MMQ. One area of interest is the development of new antimalarial drugs based on the structure of MMQ. Another area of interest is the investigation of the anticancer properties of MMQ and its potential as a therapeutic agent for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of MMQ and its effects on other biological systems.
Méthodes De Synthèse
The synthesis of MMQ involves the reaction of 8-methoxy-4-methyl-2-quinoline thiol with N,N-dimethyl-1-chloropropane-3-amine. This reaction results in the formation of MMQ as a yellow crystalline powder. The purity of MMQ can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
MMQ has been studied for its potential as an antimalarial agent. In a study conducted by Chaturvedi et al. (2010), MMQ was found to have potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. MMQ was also found to be effective against chloroquine-resistant strains of the parasite.
Propriétés
IUPAC Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c1-12-11-15(20-10-6-9-18(2)3)17-16-13(12)7-5-8-14(16)19-4/h5,7-8,11H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNFOMLITQGRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanyl-N,N-dimethylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

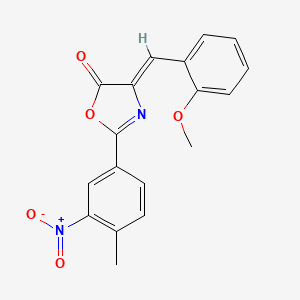
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4967427.png)
![4-fluoro-N-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]benzamide](/img/structure/B4967431.png)

![1-(2,4-difluorophenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4967442.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)
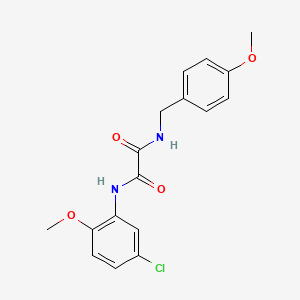

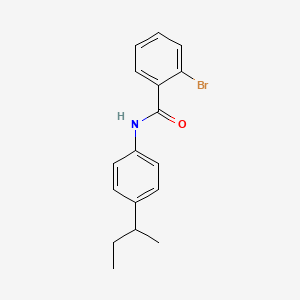
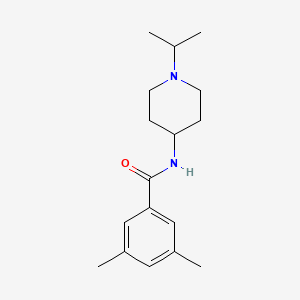
![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

